molecular formula C9H13NO B2533236 2-Pyridin-2-yl-butan-1-ol CAS No. 89860-45-7

2-Pyridin-2-yl-butan-1-ol

Cat. No.: B2533236
CAS No.: 89860-45-7
M. Wt: 151.209
InChI Key: AXLOFQROGJDUQE-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-butan-1-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of a pyridine ring attached to a butanol chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-butan-1-ol typically involves the reaction of pyridine derivatives with butanol under specific conditions. One common method involves the use of pyridine-2-carboxaldehyde and butylmagnesium bromide in a Grignard reaction, followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine derivatives with modified functional groups, such as ketones, aldehydes, and substituted pyridines .

Scientific Research Applications

2-Pyridin-2-yl-butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-2-yl-ethanol: Similar structure but with a shorter carbon chain.

    2-Pyridin-2-yl-propan-1-ol: Similar structure with a different carbon chain length.

    2-Pyridin-2-yl-methanol: Similar structure with a single carbon chain.

Uniqueness

2-Pyridin-2-yl-butan-1-ol is unique due to its specific carbon chain length and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-pyridin-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6,8,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLOFQROGJDUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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